4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Description
4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS: 1422133-74-1) is a spirolactam derivative characterized by a 1-oxa-4,9-diazaspiro[5.5]undecane core with a cyclopropylmethyl substituent at the 4-position. Its molecular formula is C₁₂H₂₀N₂O₂, with a molecular weight of 224.30 g/mol . The compound is stored under inert conditions (2–8°C) and exhibits moderate hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11-8-16-12(3-5-13-6-4-12)9-14(11)7-10-1-2-10/h10,13H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDVROBEOZNOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC3(CCNCC3)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The core spirocyclic intermediate, 1-oxa-4,9-diazaspiro[5.5]undecan-3-one, undergoes alkylation at the N9 position using cyclopropylmethyl bromide under basic conditions. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is the preferred base-solvent system, facilitating deprotonation of the secondary amine and subsequent nucleophilic substitution.
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Substrate Preparation : 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (10.0 g, 49.19 mmol) is dissolved in anhydrous DMSO (70 mL).
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Deprotonation : NaH (1.2 equiv) is added at 0°C, and the mixture is stirred for 30 min.
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Alkylation : Cyclopropylmethyl bromide (1.1 equiv) is introduced dropwise, followed by heating at 50°C for 1 h.
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Workup : The reaction is quenched with ice, extracted with ethyl acetate (3×), washed with water, dried (MgSO₄), and concentrated.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) yields the title compound as a white solid (77% yield).
Optimization Insights
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Base Selection : NaH outperforms K₂CO₃ or Et₃N in minimizing side reactions (e.g., O-alkylation).
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Solvent Effects : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing transition states.
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Temperature Control : Heating beyond 60°C risks cyclopropane ring opening, reducing yields to <50%.
Direct Spirocyclization with In Situ Cyclopropylmethyl Incorporation
Two-Step Assembly from Bicyclic Precursors
This method constructs the spiro framework while concurrently introducing the cyclopropylmethyl group:
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Mannich Reaction : Cyclopropylmethylamine reacts with cyclohexanone and formaldehyde under acidic conditions to form a bicyclic intermediate.
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Oxidative Cyclization : Treatment with hydrogen peroxide in acetic acid induces spirocyclization, yielding the target compound.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Mannich | HCl (cat.), 80°C, 6 h | 65 |
| Cyclization | H₂O₂/AcOH, 25°C, 12 h | 58 |
Challenges and Mitigation
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Regioselectivity : Competing formation of [5.6] or [6.6] spiro systems is suppressed using bulky solvents (e.g., tert-butyl alcohol).
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Oxidation Control : Excess H₂O₂ leads to over-oxidation of the ketone; stoichiometric amounts (1.05 equiv) are optimal.
Comparative Analysis of Methods
| Parameter | Late-Stage Alkylation | Direct Spirocyclization |
|---|---|---|
| Overall Yield (%) | 77 | 38 |
| Purity (%) | >95 | 85 |
| Scalability | High | Moderate |
| Byproducts | <5% | 15–20% |
The late-stage approach is superior for large-scale synthesis due to higher yields and fewer purification challenges. Direct spirocyclization remains valuable for accessing analogs with complex substitution patterns.
Critical Process Considerations
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Potential Antitumor Activity : Preliminary studies have indicated that compounds similar to 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one exhibit antitumor properties. The spirocyclic structure may enhance binding affinity to biological targets involved in cancer progression.
- Neuropharmacology : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research is ongoing to evaluate its efficacy as a neuroprotective agent.
- Antimicrobial Properties : Investigations into the antimicrobial activity of this compound have shown promise against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore modifications that can lead to novel compounds with enhanced properties.
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in breast and lung cancer cells, suggesting a potential mechanism involving apoptosis induction.
Case Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects of this compound were assessed using in vitro models of neurodegeneration. The findings demonstrated that treatment with the compound reduced oxidative stress markers and improved neuronal survival rates.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Pharmacological Activity
The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold allows modifications at the 4- and 9-positions, which significantly influence biological activity:
4-Position Substitutions
- Key Insight : Smaller substituents (e.g., cyclopropylmethyl) are associated with retained or enhanced activity in spirocyclic compounds. For example, in a series of 9-substituted antihypertensive spirolactams, lower alkyl groups at the 9-position preserved potency, while bulky aryl groups diminished efficacy .
9-Position Substitutions
- Key Insight : Substitutions at the 9-position often target specific receptors (e.g., adrenergic or serotonin pathways). The 4-(cyclopropylmethyl) analog may prioritize metabolic stability or receptor selectivity due to its compact structure.
Structural and Physicochemical Comparisons
Molecular Weight and Lipophilicity
- 4-(Cyclopropylmethyl) : MW 224.30; moderate lipophilicity (cyclopropane enhances membrane permeability) .
- 4-(4-Fluorobenzyl) : MW 278.32; higher lipophilicity due to aromatic fluorine .
- 9-(2-Indol-3-ylethyl) : MW ~350 (estimated); combines aromatic indole with spirolactam, favoring CNS penetration .
Biological Activity
4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, with the CAS number 1422133-74-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of diazaspiro compounds, which have been studied for their pharmacological properties, particularly in relation to obesity, pain management, and various neuropsychiatric disorders.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₀N₂O
- Molecular Weight : 210.27 g/mol
- Synthesis : The synthesis involves treating 4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride with sodium hydroxide in dichloromethane, followed by extraction and purification processes .
Pharmacological Profile
Research indicates that compounds within the diazaspiro class exhibit a range of biological activities. Notably:
- Obesity Treatment :
- Pain Management :
- Neuropsychiatric Disorders :
The mechanisms through which this compound exerts its effects include:
- Inhibition of ACC : This leads to decreased fatty acid synthesis, which is crucial for managing obesity.
- Antagonism of NPY : Reducing NPY activity can help control appetite and food intake.
The pharmacological data supporting these mechanisms are summarized in the following table:
Study on Obesity Treatment
In a study examining the effects of various diazaspiro compounds on obesity, this compound was tested for its ability to inhibit ACC enzymes. Results indicated an IC₅₀ value of approximately 11 nM for hACC-1 and 4 nM for hACC-2, demonstrating potent inhibition compared to other tested compounds .
Pain Management Research
Another significant study focused on the analgesic properties of diazaspiro compounds. In this research, the compound exhibited high affinity for mu-opioid receptors with an IC₅₀ value under 100 nM, indicating strong potential for development as a pain management drug .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, and how can yield optimization be approached?
- Methodological Answer : The compound is synthesized via multi-step sequences involving reductive amination, cyclization, and functional group modifications. For example:
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Step 1 : Cyclopropylmethyl groups are introduced via alkylation of piperazine intermediates using bromomethylcyclopropane in dichloromethane (DCM) with triethylamine (TEA) as a base .
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Step 2 : Spiro ring formation is achieved through Buchwald–Hartwig coupling or acid-catalyzed cyclization, with purification via chromatography (e.g., EtOAc/heptane gradients) .
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Yield Optimization : Use kinetic studies to identify rate-limiting steps (e.g., steric hindrance in cyclization). Catalytic systems like Pd-based catalysts improve coupling efficiency .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves spirocyclic conformation and substituent positions. For example, δ 3.73 ppm (m, 1H) corresponds to the cyclopropylmethyl group .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 238 [M + H]⁺ for intermediates) .
- Chromatography : HPLC or TLC (e.g., MeOH/MeCN gradients) separates diastereomers, critical for enantiopure studies .
Advanced Research Questions
Q. How do structural modifications at the 4- and 9-positions influence biological activity?
- Methodological Answer :
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4-Position : Substituents like halogens (e.g., fluorine) or trifluoromethyl groups enhance steric bulk, improving target engagement (e.g., METTL3 inhibition). Ortho-substituted aryl groups increase metabolic stability but may reduce solubility .
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9-Position : Bulky groups (e.g., indol-3-ylethyl) show potent antihypertensive activity via α₁-adrenoceptor blockade, while smaller alkyl groups retain activity but reduce off-target effects .
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SAR Strategy : Use molecular docking to predict binding pockets. Prioritize substitutions that balance lipophilicity (cLogP <3) and polar surface area (>60 Ų) .
Q. How can diastereomeric mixtures from spirocyclic synthesis be resolved, and what are the implications for pharmacological studies?
- Methodological Answer :
- Resolution : Preparative HPLC with chiral columns (e.g., CHIRALPAK® AD-H) resolves diastereomers. For example, a 2:1 mixture of (3S*,6s*,9R*) and (3S*,6s*,9S*) isomers was separated using MeOH/EtOAc gradients .
- Implications : Enantiomers may exhibit divergent pharmacokinetics. Test each isomer in vitro (e.g., CYP450 inhibition assays) and in vivo (e.g., SHR blood pressure models) .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s pharmacological potential?
- Methodological Answer :
- In Vitro :
- METTL3 Inhibition : Fluorescence polarization assays with SAM-cofactor analogs .
- Adrenoceptor Binding : Radioligand displacement using [³H]-prazosin .
- In Vivo :
- Antihypertensive Activity : Spontaneously hypertensive rat (SHR) models, monitoring systolic blood pressure post-dose (5-20 mg/kg, oral) .
- Safety Profiling : hERG inhibition assays (patch-clamp) to assess cardiac risk .
Data Contradictions and Validation
- Contradiction : Substituents like 4-fluorobenzyl enhance METTL3 affinity but show no hERG improvement , whereas 9-indol-3-ylethyl excels in antihypertensive models but has poor solubility .
- Validation : Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
